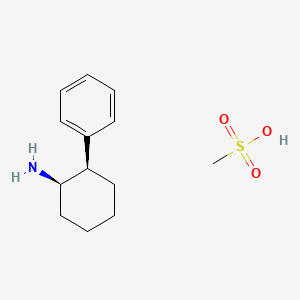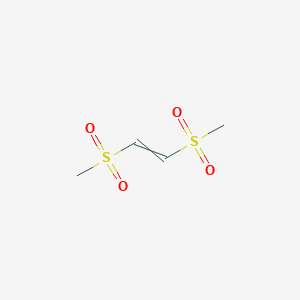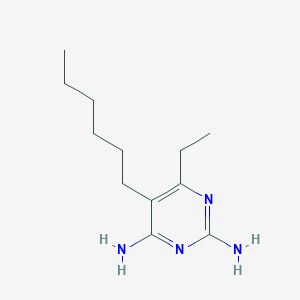
6-Ethyl-5-hexylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-hexylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-hexylpyrimidine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with ethyl and hexyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-hexylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-Ethyl-5-hexylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-hexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis. By binding to the active site of the enzyme, it can prevent the formation of thymidine, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrimidines, such as:
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 2,4-Diamino-6-ethylpyrimidine
Uniqueness
6-Ethyl-5-hexylpyrimidine-2,4-diamine is unique due to its specific ethyl and hexyl substituents, which may confer distinct chemical and biological properties compared to other aminopyrimidines. These unique properties can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes .
Properties
CAS No. |
37033-24-2 |
|---|---|
Molecular Formula |
C12H22N4 |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
6-ethyl-5-hexylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H22N4/c1-3-5-6-7-8-9-10(4-2)15-12(14)16-11(9)13/h3-8H2,1-2H3,(H4,13,14,15,16) |
InChI Key |
GTOXMDZYKYIFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(N=C1N)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


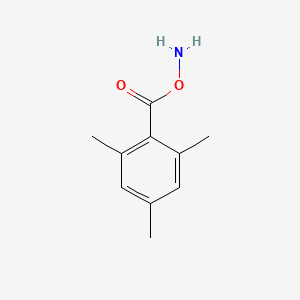
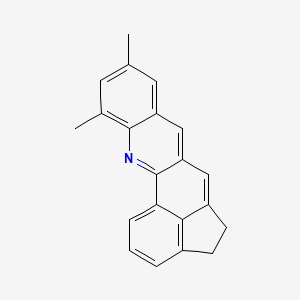
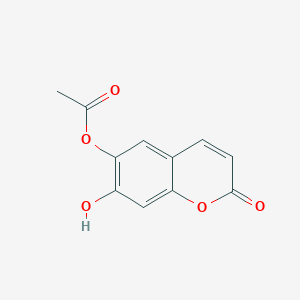
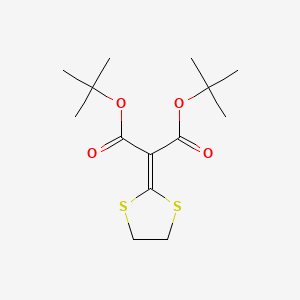
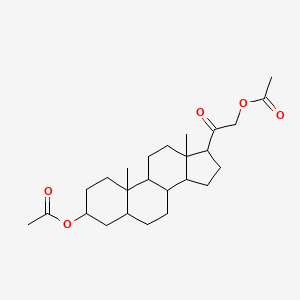
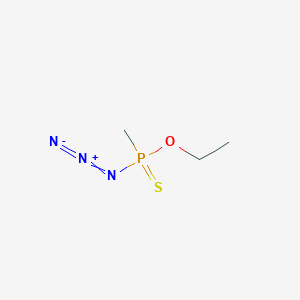
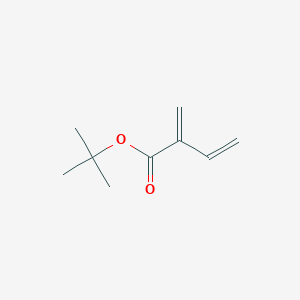
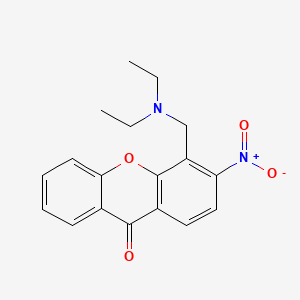
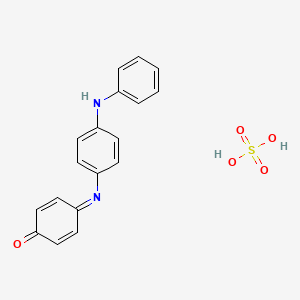
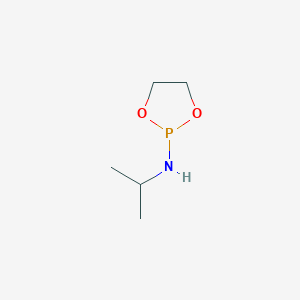

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
